Z-Lehd-fmk tfa

Overview

Description

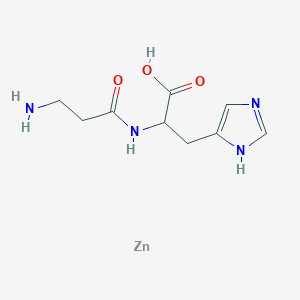

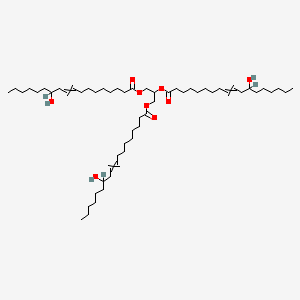

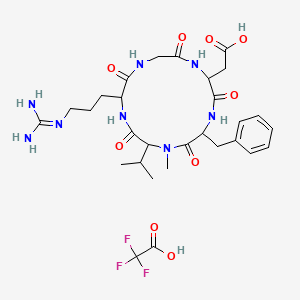

Z-Lehd-fmk tfa is a useful research compound. Its molecular formula is C34H44F4N6O12 and its molecular weight is 804.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Z-Lehd-fmk tfa suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Lehd-fmk tfa including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Embryology : Z-LEHD-FMK TFA at a concentration of 20 μM increases the cleavage and blastocyst rate of buffalo pre-implantation embryos, impacting apoptosis and cellular stress, thereby enhancing the yield of in vitro produced buffalo embryos (Mullani et al., 2016).

Ophthalmology : The compound effectively defers the apoptosis of photoreceptors in Royal College of Surgeons (RCS) rats, highlighting the role of caspase-9 in photoreceptor apoptosis (Tang Shi-bo, 2007).

Neurology : In neurology, it has been found to reduce neurological injury after focal ischemia by 63%, suggesting its potential in treating neurological conditions (Mouw et al., 2002).

Immunology and Sepsis : Local injections of Z-LEHD-fmk improved overall survival of septic mice during polymicrobial sepsis, indicating its potential in managing septic conditions (Oberholzer et al., 2006).

Oncology : In cancer research, it protects human liver cells while allowing the death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), suggesting a therapeutic potential for selectively targeting cancer cells (Ozoren et al., 2000).

Spinal Cord Injury : In spinal cord injury models, both magnesium sulphate and Z-LEHD-FMK showed better histological results in preventing secondary injury, indicating its role in neuroprotection (Sencer et al., 2013).

Vascular Biology : It efficiently prevents cell loss induced by oxyhemoglobin in vascular endothelial cells, showcasing its protective effect in vascular cell apoptosis (Meguro et al., 2001).

Neuronal Protection : Its application has been demonstrated in neuroprotection and functional recovery in a rat model of traumatic spinal cord injury, protecting neurons, glia, myelin, axons, and intracellular organelles (Colak et al., 2005).

properties

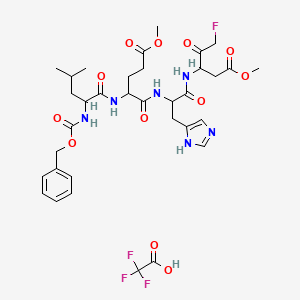

IUPAC Name |

methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43FN6O10.C2HF3O2/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4;3-2(4,5)1(6)7/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKBDLPYFKIMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44F4N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Lehd-fmk tfa | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-1-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide](/img/structure/B8180757.png)

![3-[4-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B8180770.png)

![Methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B8180787.png)

![4-[[2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid](/img/structure/B8180792.png)

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid](/img/structure/B8180796.png)

![Methyl 12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate;hydrochloride](/img/structure/B8180803.png)

![8-Oxo-7-(1H-tetrazol-1-ylacetylamino)-3-(1,3,4-thiadiazol-2-ylthiomethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8180807.png)

![9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B8180831.png)